Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S983851
CAS No.
1160861-60-8
M.F
C39H37F12O2P
M. Wt
796.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triis...

CAS Number

1160861-60-8

Product Name

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C39H37F12O2P

Molecular Weight

796.7 g/mol

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly referred to as JackiePhos, is a phosphine ligand notable for its application in various catalytic processes. Its chemical formula is C39H37F12O2PC_{39}H_{37}F_{12}O_{2}P, and it possesses a complex structure characterized by two 3,5-bis(trifluoromethyl)phenyl groups attached to a biphenyl backbone with triisopropyl and dimethoxy substituents. The presence of trifluoromethyl groups enhances its electronic properties, making it an effective ligand in transition metal catalysis.

  • Cross-Coupling Reactions: It is widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds.
  • Oxidation and Reduction: While less common than cross-coupling applications, it can also engage in oxidation and reduction reactions under specific conditions .

The biological activity of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is primarily linked to its role in modifying biomolecules. This modification can help elucidate biological pathways and mechanisms, making it valuable in biochemical research. Its potential applications in drug development are noteworthy, as it aids in synthesizing pharmaceutical compounds.

The synthesis of JackiePhos typically involves:

  • Coupling Reactions: The compound is synthesized through palladium-catalyzed coupling of 3,5-bis(trifluoromethyl)phenyl groups with a 2',4',6'-triisopropyl-3,6-dimethoxy biphenyl framework.
  • Reaction Conditions: Optimal reaction conditions include the use of base reagents to facilitate the coupling process. The synthesis can be performed on both laboratory and industrial scales, with careful monitoring to ensure high yield and purity .

JackiePhos has diverse applications across various fields:

  • Chemistry: It serves as a ligand in catalytic processes for synthesizing complex organic molecules.
  • Biology: The compound is employed in biomolecule modification for studying biological systems.
  • Medicine: It aids in the synthesis of pharmaceutical compounds, contributing to drug development.
  • Industry: Used in producing fine chemicals and materials, impacting various industrial processes .

Interaction studies involving JackiePhos often focus on its efficacy as a ligand in catalytic reactions. The compound's performance can be influenced by environmental factors such as temperature, pressure, and the presence of other reactants. These studies help optimize reaction conditions for improved yields and selectivity.

Several compounds share structural similarities with Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine. Below are some notable examples:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PA simpler phosphine ligand widely used but lacks trifluoromethyl groups.
BiphenylphosphineC12H11PC_{12}H_{11}PSimilar biphenyl structure but without trifluoromethyl or methoxy substituents.
Bis(diphenylphosphino)ethaneC26H28P2C_{26}H_{28}P_2Contains two diphenylphosphino groups; used in similar catalytic applications but less sterically hindered.

JackiePhos stands out due to its unique combination of electronic properties from the trifluoromethyl groups and steric hindrance from the triisopropyl groups, making it particularly effective for specific catalytic applications .

The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly known as JackiePhos, represents a sophisticated approach to constructing sterically demanding phosphine ligands through palladium-catalyzed coupling methodologies [2]. The fundamental synthetic strategy involves the assembly of the biphenyl backbone via cross-coupling reactions, followed by phosphination to introduce the bis(3,5-bis(trifluoromethyl)phenyl)phosphine moiety [3].

Suzuki-Miyaura Coupling Approach

The primary synthetic route employs Suzuki-Miyaura coupling reactions to construct the biphenyl framework [2]. This methodology involves the coupling of 3,5-bis(trifluoromethyl)phenyl groups with a biphenyl backbone under palladium catalysis . The reaction conditions typically involve the use of palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands, with arylboronic acids serving as coupling partners [4] [2].

Research has demonstrated that the palladium-catalyzed Suzuki coupling of ortho-phosphine oxide derivatives with arylboronic acids provides access to biaryl phosphine oxides, which can subsequently be reduced to the corresponding phosphines using HSiCl₃ [2]. This approach offers several advantages including functional group tolerance and the ability to introduce diverse substitution patterns on the biphenyl core [2].

Coupling PartnerCatalyst SystemTemperature (°C)Yield (%)
Arylboronic acidPd(PPh₃)₄/K₂CO₃80-10065-85
Arylboronate esterPd(OAc)₂/PPh₃90-11070-90
Potassium aryltrifluoroboratePd(dppf)Cl₂80-12060-80

Stille Coupling Methodology

Alternative approaches utilize Stille coupling reactions for biphenyl assembly . The Stille coupling involves the reaction between organostannanes and aryl halides in the presence of palladium catalysts . This methodology has been successfully applied to the synthesis of JackiePhos precursors, with particular effectiveness observed when using tributylphenylstannane derivatives as coupling partners .

The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organostannane and reductive elimination to form the biphenyl product . Optimal conditions typically require temperatures between 80-120°C and reaction times of 12-24 hours .

Negishi and Sonogashira Coupling Applications

Advanced synthetic strategies have employed Negishi coupling reactions using organozinc reagents to access substituted biphenyl intermediates . The Negishi coupling offers enhanced functional group tolerance compared to traditional methods and allows for the introduction of electron-rich substituents that are essential for the electronic properties of the final phosphine ligand .

Sonogashira coupling reactions have also been explored for constructing biphenyl precursors through alkyne intermediates, followed by reduction and cyclization steps . This approach provides access to highly substituted biphenyl scaffolds with precise control over substitution patterns [6].

Optimization of Protecting Group Strategies for Methoxy Functionalities

The incorporation and protection of methoxy functionalities in the synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine requires careful consideration of protecting group strategies to maintain selectivity and prevent unwanted side reactions [7] [8].

Methyl Ether Protection Strategy

The primary approach involves the use of methyl ethers as protecting groups for the phenolic hydroxyl groups that precede methoxy installation [7]. Methyl ethers offer excellent stability under basic conditions commonly employed in palladium-catalyzed coupling reactions [7]. The methylation process typically employs methyl iodide in the presence of potassium carbonate and dimethylformamide as solvent [8].

Research has demonstrated that methyl ether protection is particularly effective during the early stages of synthesis, providing stability against nucleophilic attack and preventing interference with metal catalysis [7]. The methyl groups remain intact throughout most synthetic transformations and do not require deprotection in the final product [8].

Methylating AgentBaseSolventTemperature (°C)Yield (%)
Methyl iodideK₂CO₃Dimethylformamide60-8085-95
Dimethyl sulfateNaOHAcetone40-6080-90
Methyl tosylateCs₂CO₃Dimethylformamide80-10075-85

Methoxymethyl Ether Protecting Groups

Alternative protecting group strategies have employed methoxymethyl ether protection for more labile hydroxyl functionalities [8]. Methoxymethyl ethers provide enhanced stability under acidic conditions and can be selectively removed using mild acidic hydrolysis [8]. This approach has proven particularly valuable when sequential protection and deprotection steps are required during complex synthetic sequences [8].

The installation of methoxymethyl ethers typically involves treatment with chloromethyl methyl ether in the presence of diisopropylethylamine [8]. The reaction proceeds under mild conditions and exhibits excellent chemoselectivity for primary and secondary alcohols [8].

Orthogonal Protection Strategies

Advanced synthetic approaches have utilized orthogonal protecting group strategies to enable selective manipulation of multiple methoxy functionalities [7] [8]. This methodology involves the simultaneous use of different protecting groups that can be removed under distinct reaction conditions [7].

The orthogonal approach typically combines acid-labile protecting groups such as tert-butyl ethers with base-labile groups like acetyl esters [7]. This strategy allows for sequential deprotection steps without affecting other protected functionalities, thereby enabling precise control over the final substitution pattern [8].

Research findings indicate that orthogonal protection is particularly beneficial when synthesizing highly substituted biphenyl phosphines where regioselectivity is crucial [8]. The use of Fmoc and tert-butyl protecting groups has shown excellent compatibility with palladium-catalyzed reactions [7].

Large-Scale Purification Techniques and Yield Maximization

The development of efficient purification methodologies and yield optimization strategies is essential for the practical synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine on preparative scales [9] [10] [11].

Column Chromatography Optimization

Large-scale purification of phosphine ligands presents unique challenges due to their air sensitivity and tendency toward oxidation [10]. Standard silica gel column chromatography has been optimized for phosphine purification through the use of nitrogen-saturated solvents and the addition of triethylamine to prevent acid-catalyzed degradation [10].

Research has demonstrated that conventional column chromatography can lead to significant racemization of P-chiral phosphines within minutes of contact with silica gel [10]. To address this issue, modified purification protocols employ neutral alumina or deactivated silica gel to minimize acid-catalyzed side reactions [10].

The optimal eluent systems typically consist of hexane-ethyl acetate mixtures with gradient elution profiles [11] [12]. Studies have shown that the addition of 1-2% triethylamine to the mobile phase significantly improves recovery yields and prevents decomposition during purification [10].

Stationary PhaseMobile PhaseAdditiveRecovery Yield (%)
Silica gelHexane/EtOAc (80:20)TEA (1%)75-85
Neutral aluminaHexane/EtOAc (85:15)None80-90
Deactivated silicaHexane/EtOAc (75:25)TEA (2%)85-95

Crystallization and Recrystallization Methods

Crystallization techniques have been developed for large-scale purification of JackiePhos and related phosphine ligands [9] [13]. The crystallization process typically involves dissolution in hot dichloromethane followed by slow cooling and addition of hexane as an anti-solvent [9].

Research findings indicate that the crystallization behavior of phosphine ligands is highly dependent on solvent selection and cooling rates [13]. Optimal crystallization conditions involve dissolution in dichloromethane at elevated temperatures (40-60°C) followed by gradual cooling to room temperature over 2-4 hours [13].

The use of seed crystals has proven effective for controlling crystal morphology and improving filtration characteristics [9]. Studies have demonstrated that seeded crystallization can increase overall yields by 10-15% compared to spontaneous crystallization [13].

Yield Optimization Through Reaction Parameter Control

Systematic optimization of reaction parameters has led to significant improvements in synthetic yields [14] [15]. Key parameters include temperature, catalyst loading, ligand-to-metal ratios, and reaction time [14] [15].

Statistical design of experiments approaches have been employed to identify optimal reaction conditions for phosphine synthesis [15]. Full factorial designs have revealed that temperature and catalyst loading exhibit the strongest effects on yield, with optimal conditions typically involving temperatures of 80-100°C and palladium loadings of 2-5 mol% [15].

Response surface methodology has been applied to optimize multiple reaction parameters simultaneously [14]. These studies have identified that phosphine-to-palladium ratios of 2:1 to 3:1 provide optimal catalytic activity while minimizing catalyst deactivation [14].

ParameterOptimal RangeEffect on YieldOptimization Method
Temperature80-100°C+15-25%Response surface
Catalyst loading2-5 mol%+10-20%Factorial design
Ligand:Metal ratio2:1-3:1+5-15%Sequential optimization
Reaction time12-24 hours+5-10%Time course studies

Large-Scale Process Development

Industrial-scale synthesis of JackiePhos requires specialized process development approaches to maintain product quality and economic viability [9] [13]. Key considerations include reactor design, heat management, and solvent recovery systems [9].

Continuous flow reactors have been investigated for large-scale phosphine synthesis, offering improved heat transfer and mixing compared to batch processes [9]. Flow chemistry approaches enable precise control over reaction conditions and can reduce overall reaction times by 50-70% [16].

Solvent recovery and recycling systems are essential for economic large-scale production [9]. Distillation-based recovery of dichloromethane and toluene solvents has been optimized to achieve >95% recovery rates while maintaining solvent purity [13].

XLogP3

13.1

Dates

Modify: 2023-08-16

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